Sericine hydrochlride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sericin hydrochloride is a natural protein derived from the silkworm (Bombyx mori). It is a by-product obtained during silk processing and contributes about 25-30% of the cocoon weight . Sericin is known for its various bioactivities, including antioxidant, anti-inflammatory, and tyrosinase inhibition activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sericin hydrochloride can be prepared through hydrolysis methods using different solvents and conditions. The sericin powders are hydrolyzed using distilled water, citric acid (1 M), or hydrochloric acid (1 M) at a solid-to-liquid ratio of 1:20 (w/v) using a water bath at 70°C for 40 minutes . Alternatively, an ultrasonication method at 750 W can be used . The hydrolysis process reduces the molecular weight of sericin, enhancing its antioxidant properties .

Industrial Production Methods

In the textile industry, about 50,000 tons of sericin are removed during silk processing and discharged with industrial wastewater . The recovery and reuse of sericin not only reduce environmental problems but also provide high commercial value . Industrial production methods involve the extraction of sericin from silk cocoons using high-temperature and high-pressure degumming methods .

Chemical Reactions Analysis

Types of Reactions

Sericin hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sericin hydrolysate, which has a lower molecular weight and enhanced bioactivity .

Scientific Research Applications

Sericin hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Sericin hydrochloride exerts its effects through various molecular mechanisms. It interacts with organisms by regulating transcription factors, reducing inflammatory signaling molecules, and stimulating apoptosis and cell proliferation . The presence of hydrophilic functional groups such as -OH, -COOH, and -NH2 allows sericin to form blends with other polymers, enhancing its mechanical resistance and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Fibroin: Another protein derived from silk, which forms the core structure of silk fibers.

Collagen: A protein found in connective tissues, used in biomedical applications for its biocompatibility.

Gelatin: A protein derived from collagen, used in food and pharmaceutical industries.

Uniqueness of Sericin Hydrochloride

Sericin hydrochloride is unique due to its high antioxidant activity, biocompatibility, and ability to enhance the properties of other materials through crosslinking and blending . Its hydrophilic nature and bioactive properties make it a valuable compound in various scientific and industrial applications .

Properties

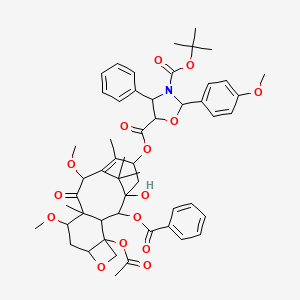

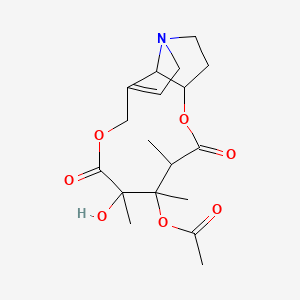

IUPAC Name |

(6-hydroxy-4,5,6-trimethyl-3,7-dioxo-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-en-5-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO7/c1-10-15(21)25-13-6-8-19-7-5-12(14(13)19)9-24-16(22)17(3,23)18(10,4)26-11(2)20/h5,10,13-14,23H,6-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBPCOQJPAOXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)OC(=O)C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide](/img/structure/B12107143.png)

![6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione](/img/structure/B12107151.png)

![4-(6-((2-Methoxyethyl)amino)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12107169.png)

![(2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate](/img/structure/B12107174.png)

![9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride](/img/structure/B12107185.png)